Nandrolone cypionate

Description

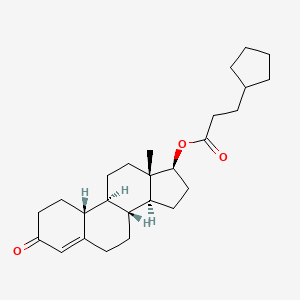

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3/t20-,21+,22+,23-,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWKEGSQGOSEES-FNKXXKKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975525 | |

| Record name | 3-Oxoestr-4-en-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-63-8 | |

| Record name | Nandrolone cypionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone cypionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortestosterone cypionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxoestr-4-en-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-(3-cyclopentylpropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE CYPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21W049AQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Anabolic Cascade: A Technical Guide to the Mechanism of Action of Nandrolone Cypionate in Skeletal Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone cypionate, a synthetic anabolic-androgenic steroid (AAS), exerts potent myotrophic effects on skeletal muscle, leading to significant gains in muscle mass and strength. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anabolic action of this compound. It delineates the pivotal role of the androgen receptor (AR) and dissects the downstream signaling cascades, including the insulin-like growth factor-1 (IGF-1) and mammalian target of rapamycin (mTOR) pathways. Furthermore, this guide examines the influence of this compound on satellite cell dynamics and the modulation of key regulators of muscle growth and atrophy, such as myostatin and its inhibitors. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a comprehensive resource for researchers in the field of muscle physiology and drug development.

Introduction

Skeletal muscle hypertrophy is a fundamental physiological process characterized by an increase in the size of muscle fibers. This process is governed by a complex interplay of signaling pathways that regulate protein synthesis and degradation. This compound, a derivative of testosterone, is a powerful modulator of these pathways, promoting a net anabolic state within the muscle. Its higher myotrophic-to-androgenic ratio compared to testosterone makes it a subject of significant interest for both therapeutic applications in muscle-wasting conditions and for understanding the fundamental mechanisms of muscle growth[1][2]. This guide will systematically dissect the molecular journey of this compound, from receptor binding to the orchestration of the cellular machinery responsible for muscle hypertrophy.

The Androgen Receptor: The Gateway to Anabolism

The biological effects of this compound are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

Binding and Activation

This compound, being a lipophilic molecule, readily diffuses across the cell membrane of skeletal muscle fibers and satellite cells. In the cytoplasm, it binds to the AR, inducing a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins and allows the nandrolone-AR complex to translocate into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

-

DOT Diagram: Androgen Receptor Activation and Nuclear Translocation

Key Signaling Pathways Modulated by this compound

The anabolic effects of this compound are orchestrated through the modulation of several interconnected signaling pathways that converge on the regulation of protein synthesis and degradation.

The IGF-1/PI3K/Akt/mTOR Pathway: The Master Regulator of Protein Synthesis

The insulin-like growth factor-1 (IGF-1) pathway is a central player in muscle hypertrophy. Nandrolone has been shown to increase the expression of IGF-1 mRNA and protein within skeletal muscle, creating a potent anabolic environment[3]. The binding of IGF-1 to its receptor (IGF-1R) initiates a signaling cascade through phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B).

Activated Akt has several downstream targets that promote protein synthesis, most notably the mammalian target of rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the primary complex involved in muscle hypertrophy and, once activated by Akt, it phosphorylates two key downstream effectors:

-

p70S6 Kinase (p70S6K): Phosphorylation of p70S6K leads to the phosphorylation of the ribosomal protein S6, which enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation, a critical step in protein synthesis.

Studies have demonstrated that nandrolone administration leads to increased phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1 in skeletal muscle, confirming the activation of this crucial anabolic pathway[4][5].

-

DOT Diagram: Nandrolone-Mediated Activation of the IGF-1/PI3K/Akt/mTOR Pathway

Myostatin Signaling: Releasing the Brakes on Muscle Growth

Myostatin (MSTN), a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle mass. It signals through the activin type IIB receptor (ActRIIB), leading to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to inhibit myogenesis.

Nandrolone has been shown to suppress myostatin signaling. While it may not directly decrease myostatin mRNA levels, studies indicate that nandrolone can reduce the expression of the ActRIIB receptor[6]. This reduction in receptor availability blunts the inhibitory signal of myostatin. Furthermore, anabolic steroids can increase the expression of myostatin inhibitors, such as follistatin[7]. Follistatin binds directly to myostatin, preventing it from interacting with its receptor. By downregulating ActRIIB and potentially upregulating follistatin, nandrolone effectively "releases the brakes" on muscle growth, allowing for a more robust hypertrophic response.

-

DOT Diagram: Nandrolone's Inhibition of the Myostatin Pathway

The Role of Satellite Cells in Nandrolone-Induced Hypertrophy

Satellite cells are quiescent myogenic stem cells located between the basal lamina and the sarcolemma of muscle fibers. Upon activation by stimuli such as exercise or injury, they proliferate, differentiate, and fuse with existing muscle fibers, donating their nuclei and contributing to muscle fiber growth (myonuclear accretion) and repair.

Nandrolone has a significant impact on satellite cell dynamics. Studies have shown that nandrolone administration leads to a marked increase in the number of satellite cells[6][8][9]. This is thought to be a key mechanism through which nandrolone facilitates substantial muscle hypertrophy, as the addition of new myonuclei is necessary to support the increased protein synthesis required for fiber expansion. The activation of satellite cells by nandrolone is likely mediated by both direct AR signaling within the satellite cells themselves and indirectly through the anabolic environment created by increased IGF-1 and other growth factors.

-

DOT Diagram: Nandrolone's Effect on Satellite Cell Activation and Myonuclear Accretion

Quantitative Data on the Anabolic Effects of Nandrolone

The anabolic effects of nandrolone have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on muscle mass, fiber size, and protein synthesis.

Table 1: Effects of Nandrolone on Muscle Mass and Fiber Cross-Sectional Area (CSA)

| Study Population | Nandrolone Dose & Duration | Muscle Group | Change in Muscle Mass/CSA | Reference |

| HIV-infected men | 150 mg biweekly for 12 weeks | Total Body | +1.6 kg Lean Body Mass | [10] |

| Chickens | Weekly injections for 4 weeks | Pectoralis | ~22% increase in mass, ~24% increase in fiber diameter | [6][9] |

| Spinal Cord Injured Rats | 8 weeks | Gastrocnemius | Significantly increased muscle mass | [11] |

Table 2: Effects of Nandrolone on Muscle Protein Synthesis (Fractional Synthesis Rate - FSR)

| Study Population | Nandrolone Dose & Duration | Muscle Group | Change in FSR | Reference |

| Male C57BL/6 Mice | 10 g/kg/week for 6 weeks | Gastrocnemius | Significantly greater FSR compared to sham | |

| Male C57BL/6 Mice | 10 g/kg/week for 6 weeks | Soleus | No significant difference compared to sham |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of nandrolone in skeletal muscle.

Western Blotting for mTOR Pathway Analysis

Objective: To quantify the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., Akt, mTOR, p70S6K, 4E-BP1) in response to nandrolone treatment.

Protocol Outline:

-

Protein Extraction: Skeletal muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured using a digital imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

Immunohistochemistry for Satellite Cell Quantification (Pax7 Staining)

Objective: To identify and quantify satellite cells in skeletal muscle cross-sections using the marker Pax7.

Protocol Outline:

-

Tissue Preparation: Muscle biopsy samples are frozen in isopentane cooled by liquid nitrogen and sectioned using a cryostat.

-

Fixation and Permeabilization: The muscle sections are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody penetration.

-

Antigen Retrieval: In some cases, an antigen retrieval step (e.g., heat-induced epitope retrieval) is necessary to unmask the Pax7 epitope.

-

Immunostaining:

-

Sections are blocked to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody against Pax7.

-

Sections are then incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

A nuclear counterstain (e.g., DAPI) is often used to visualize all nuclei. An antibody against laminin can also be used to delineate the muscle fiber boundary.

-

-

Imaging: The stained sections are imaged using a fluorescence microscope.

-

Quantification: Pax7-positive nuclei located beneath the basal lamina are counted and expressed relative to the number of muscle fibers or the total number of myonuclei.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of nandrolone for the androgen receptor.

Protocol Outline:

-

Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of prostate tissue from castrated rats or using a recombinant AR protein.

-

Competitive Binding: A constant concentration of a radiolabeled androgen with high affinity for the AR (e.g., [³H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled nandrolone (the competitor).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by charcoal-dextran adsorption or filtration).

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of nandrolone. The IC50 value (the concentration of nandrolone that inhibits 50% of the specific binding of the radioligand) is determined from this curve and can be used to calculate the binding affinity (Ki).

Conclusion

The anabolic effects of this compound on skeletal muscle are the result of a multi-faceted mechanism of action. By activating the androgen receptor, nandrolone initiates a cascade of signaling events that profoundly shift the balance of protein metabolism towards synthesis. The upregulation of the IGF-1/PI3K/Akt/mTOR pathway, coupled with the suppression of myostatin signaling, creates a highly anabolic intracellular environment. Furthermore, the stimulation of satellite cell proliferation and subsequent myonuclear accretion provides the necessary framework for substantial muscle fiber hypertrophy. A thorough understanding of these intricate molecular mechanisms is paramount for the development of novel therapeutic strategies targeting muscle wasting disorders and for advancing our fundamental knowledge of skeletal muscle plasticity.

References

- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 4. researchgate.net [researchgate.net]

- 5. Muscle growth and anabolism in intensive care survivors (GAINS 2.0): Protocol for a multi-centre randomised; placebo controlled clinical trial of nandrolone in deconditioned adults recovering from critical illness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitum.um.es [digitum.um.es]

- 7. researchgate.net [researchgate.net]

- 8. Nandrolone decanoate increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A randomized, placebo-controlled trial of nandrolone decanoate in human immunodeficiency virus-infected men with mild to moderate weight loss with recombinant human growth hormone as active reference treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 19-Nortestosterone Cypionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Nortestosterone, also known as nandrolone, is a potent synthetic anabolic-androgenic steroid (AAS) derived from testosterone. The cypionate ester of 19-nortestosterone is a long-acting injectable formulation designed to provide a sustained release of the active hormone. This technical guide provides a comprehensive overview of the pharmacological profile of 19-nortestosterone cypionate, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of androgens and related compounds.

Mechanism of Action

The biological effects of 19-nortestosterone cypionate are mediated through its active metabolite, nandrolone, which is released following intramuscular injection and subsequent hydrolysis of the cypionate ester. Nandrolone exerts its effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[1]

Classical (Genomic) Signaling Pathway

The classical mechanism of action involves the regulation of gene transcription. Upon entering the cell, nandrolone binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][3] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of genes involved in various physiological processes, including muscle protein synthesis, erythropoiesis, and male sexual development.[4]

Non-Classical (Non-Genomic) Signaling

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects. These actions are initiated by a subpopulation of AR located at the cell membrane. Activation of these membrane-bound ARs can trigger intracellular signaling cascades, such as those involving G-proteins, leading to the activation of protein kinases and modulation of ion channel activity. These rapid signals can influence cellular processes independently of gene transcription.

Role of 5α-Reductase

The enzyme 5α-reductase plays a crucial role in the tissue-specific effects of androgens. While testosterone is converted by 5α-reductase to the more potent androgen, dihydrotestosterone (DHT), nandrolone is metabolized to a weaker androgen, 5α-dihydronandrolone (DHN).[5] This difference in metabolism is thought to contribute to the favorable anabolic-to-androgenic ratio of nandrolone, as its androgenic potency is not amplified in tissues with high 5α-reductase expression, such as the prostate and skin.[6]

Pharmacokinetics

19-Nortestosterone cypionate is administered intramuscularly, forming a depot from which the drug is slowly released. The cypionate ester is more lipophilic than the parent hormone, which prolongs its absorption and duration of action.

| Parameter | Value | Reference |

| Active Moiety | Nandrolone | [7] |

| Ester | Cypionate | N/A |

| Route of Administration | Intramuscular Injection | [5] |

| Half-life | ~8 days | [5] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for 19-nortestosterone cypionate are not as extensively documented as for other esters like nandrolone decanoate. The provided half-life is an approximation based on available literature.

For comparison, a study on nandrolone decanoate in healthy men after a single intramuscular injection of 100 mg reported a Cmax of 4.26 ng/mL, a Tmax of 30-72 hours, and a terminal half-life of 7-12 days.[8][9] The pharmacokinetics of different nandrolone esters are influenced by the length of the ester chain, with shorter esters like phenylpropionate having a faster onset and shorter duration of action compared to longer esters like decanoate and cypionate.[10]

Pharmacodynamics

The pharmacodynamic effects of 19-nortestosterone cypionate are characterized by its binding affinity to the androgen receptor and its relative anabolic and androgenic activities.

Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Reference |

| Methyltrienolone (MT) | 100% | [11] |

| Nandrolone | > MT | [11] |

| Testosterone | < Nandrolone | [11] |

Anabolic and Androgenic Activity

The anabolic-to-androgenic ratio is a key parameter used to describe the therapeutic index of AAS. Nandrolone is known for its high anabolic-to-androgenic ratio compared to testosterone. This ratio is typically determined using the Hershberger assay in animal models.

| Compound | Anabolic:Androgenic Ratio | Reference |

| Testosterone | 1:1 | [5] |

| Nandrolone | ~11:1 | [5] |

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity (OECD 441)

The Hershberger assay is the standard in vivo method for assessing the androgenic and anti-androgenic properties of a substance.[12][13][14]

Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound by measuring the weight changes of androgen-dependent tissues in castrated male rats.

Methodology:

-

Animal Model: Immature, castrated male rats. Castration is performed to eliminate endogenous androgen production.

-

Treatment Groups:

-

Vehicle Control (castrated, untreated)

-

Positive Control (castrated, treated with a reference androgen like testosterone propionate)

-

Test Groups (castrated, treated with various doses of the test compound, e.g., 19-nortestosterone cypionate)

-

-

Administration: The test compound and reference androgen are typically administered daily for 10 consecutive days via subcutaneous injection or oral gavage.[13]

-

Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following androgen-dependent tissues are excised and weighed:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.[13]

-

-

Data Analysis: The weights of the tissues from the test groups are compared to those of the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference androgen.

References

- 1. Androgen receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacokinetic evaluation of three different intramuscular doses of nandrolone decanoate: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Side Effects Compared: Nandrolone Decanoate vs. Phenylpropionate - TeleTest.ca [teletest.ca]

- 11. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Nandrolone Cypionate for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nandrolone cypionate, also known as 19-nortestosterone 17β-cyclopentanepropionate, is a synthetic anabolic-androgenic steroid (AAS) and an ester of nandrolone.[1] As a derivative of testosterone, it is recognized for its potent anabolic effects and comparatively weaker androgenic properties.[2][3] This profile makes it a subject of significant interest in research for its potential therapeutic applications, including the treatment of cachexia, osteoporosis, and certain anemias.[3][4] This guide provides a comprehensive overview of the chemical synthesis, detailed characterization, and biological signaling pathways of this compound, tailored for a scientific audience.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of the 17β-hydroxyl group of nandrolone with cyclopentanepropionic acid or its more reactive derivative, cyclopentanepropionyl chloride. The nandrolone precursor itself can be synthesized from estradiol through a multi-step process involving methylation, Birch reduction, and hydrolysis.[5]

Experimental Protocol: Esterification of Nandrolone

This protocol describes a general procedure for the synthesis of this compound starting from nandrolone.

Materials:

-

Nandrolone (1.0 eq)

-

Cyclopentanepropionyl chloride (1.2 eq)

-

Anhydrous pyridine (solvent)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A solution of nandrolone in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).

-

Addition of Acylating Agent: Cyclopentanepropionyl chloride is added dropwise to the cooled solution with continuous stirring.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography, typically using a hexane-ethyl acetate gradient system, to afford the pure product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nandrolone - Wikipedia [en.wikipedia.org]

- 3. swolverine.com [swolverine.com]

- 4. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nandrolone synthesis - chemicalbook [chemicalbook.com]

In-Vitro Effects of Nandrolone Cypionate on Myoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nandrolone, a potent anabolic-androgenic steroid, has been the subject of extensive research regarding its myotrophic effects. This technical guide provides an in-depth analysis of the in-vitro effects of nandrolone and its esters on myoblast differentiation, with a focus on the cellular and molecular mechanisms. While specific in-vitro studies on nandrolone cypionate are limited, the available data on nandrolone and its long-acting decanoate ester offer significant insights, as the primary active molecule is nandrolone itself. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the involved signaling pathways to support further research and development in this area.

Introduction

Skeletal muscle regeneration is a complex process orchestrated by muscle stem cells, known as satellite cells. Upon activation, these cells proliferate as myoblasts, which then undergo terminal differentiation and fuse to form multinucleated myotubes, the precursors to mature muscle fibers. This process is tightly regulated by a network of signaling pathways and transcription factors. Androgens, such as nandrolone, are known to promote muscle growth and regeneration. Understanding the direct effects of nandrolone on myoblasts at a cellular and molecular level is crucial for developing targeted therapies for muscle wasting diseases and enhancing regenerative medicine strategies. The C2C12 mouse myoblast cell line is a widely used and accepted in-vitro model for studying myogenesis.

Quantitative Effects of Nandrolone on Myoblast Differentiation

The in-vitro effects of nandrolone on myoblast proliferation and differentiation have been quantified in several studies. The results indicate a general pro-myogenic effect, characterized by an upregulation of key myogenic regulatory factors and a complex, dose-dependent influence on cell proliferation.

Table 1: Effects of Nandrolone on Myoblast Proliferation

| Cell Line | Compound | Concentration | Duration | Effect on Proliferation | Reference |

| C2C12 | Nandrolone Decanoate | 5 µM | 5 days | Significant increase | [1] |

| C2C12 | Nandrolone Decanoate | 10, 25 µM | 5 days | No significant change | [1] |

| C2C12 | Nandrolone Decanoate | 50 µM | 5 days | Significant decrease | [1] |

| C2C12 | Nandrolone Decanoate | 5, 10, 25, 50 µM | 1, 3, 5 days | No significant alteration in cell viability | [2] |

Table 2: Effects of Nandrolone on Myogenic Regulatory Factors and Differentiation Markers

| Cell Line | Compound | Concentration | Duration | Marker | Effect | Reference |

| C2C12 | Nandrolone | 500 nmol/L | 24 - 48 hours | MyoD mRNA | Moderate but significant upregulation, peaking at 48h | [3] |

| C2C12 | Nandrolone | 500 nmol/L | 16 - 72 hours | Nuclear MyoD Protein | Early and significant increase, peaking at 72h | [4] |

| C2C12 | Nandrolone | Not Specified | Time-dependent | Numb Protein | Upregulation | [5] |

| C2C12 | Nandrolone | Not Specified | - | Numb Protein Half-life | Prolonged from 10 to 18 hours | [5] |

| C2C12 | Nandrolone | Not Specified | Time-dependent | mdm2 Protein | Reduced expression | [5] |

Key Signaling Pathways in Nandrolone-Mediated Myogenesis

Nandrolone exerts its pro-myogenic effects through a complex interplay of signaling pathways. The primary mechanism is initiated by the binding of nandrolone to the androgen receptor (AR). This complex then modulates the expression of key regulatory proteins. One of the central pathways involves the stabilization of Numb, a negative regulator of Notch signaling. By inhibiting the E3 ubiquitin ligase mdm2, nandrolone prevents the degradation of Numb.[5] Increased levels of Numb inhibit Notch signaling, which in turn promotes myoblast differentiation. Furthermore, nandrolone has been shown to upregulate the expression of MyoD, a master regulator of myogenesis.[3] Nandrolone promotes the nuclear translocation of MyoD, an effect that is at least partially mediated by Numb.[4]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying the in-vitro effects of nandrolone on myoblast differentiation.

Cell Culture and Differentiation Induction

-

Cell Line: C2C12 mouse myoblasts.

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: To induce differentiation, sub-confluent C2C12 myoblasts are switched from GM to DM.

Nandrolone Treatment

-

Stock Solution: Nandrolone (or its ester) is dissolved in a suitable vehicle, such as ethanol or DMSO, to create a high-concentration stock solution.

-

Working Concentrations: The stock solution is diluted in DM to achieve the desired final concentrations (e.g., 500 nM for nandrolone, or 5-50 µM for nandrolone decanoate).

-

Control: Control cultures should be treated with the same concentration of the vehicle used for the nandrolone-treated groups.

-

Treatment Duration: Cells are incubated with nandrolone-containing or vehicle-containing DM for the desired experimental period (e.g., 24, 48, 72 hours, or up to 5 days).

Myoblast Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of approximately 1x10³ cells/well in GM and incubate overnight.

-

Treatment: Replace GM with DM containing various concentrations of nandrolone or vehicle.

-

Incubation: Incubate for the desired time points (e.g., 1, 3, and 5 days).

-

MTT Addition: At the end of each time point, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropyl alcohol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Protein Expression

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MyoD, Numb, mdm2) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-tubulin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

The in-vitro evidence strongly suggests that nandrolone promotes myoblast differentiation through the modulation of key regulatory pathways, including the androgen receptor-mediated stabilization of Numb and the upregulation of MyoD. Its effects on myoblast proliferation appear to be dose-dependent and require further investigation to fully elucidate the underlying mechanisms.

For drug development professionals, these findings highlight potential therapeutic targets within the androgen signaling and myoregulatory networks for the treatment of muscle atrophy. Future research should focus on:

-

Conducting in-vitro studies specifically with this compound to confirm its bioequivalence to other nandrolone esters in this context.

-

Performing comprehensive dose-response and time-course studies to optimize the pro-myogenic effects while minimizing potential adverse effects.

-

Investigating the downstream targets of the Nandrolone-AR-Numb-MyoD signaling axis to identify novel drug targets.

-

Utilizing more complex in-vitro models, such as 3D muscle cultures, to better mimic the in-vivo environment and assess the effects on myotube maturation and function.

This technical guide provides a solid foundation for researchers and scientists to design and execute further studies aimed at harnessing the therapeutic potential of nandrolone and related compounds in the context of muscle health and disease.

References

Nandrolone Cypionate's Affinity for Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of nandrolone cypionate for the androgen receptor (AR), a critical determinant of its anabolic and androgenic activity. Through a comprehensive review of available scientific literature, this document provides quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Executive Summary

Nandrolone, the active hormonal component of this compound, exhibits a strong binding affinity for the androgen receptor, surpassing that of testosterone. This high affinity is a key factor in its potent anabolic effects. The cypionate ester, while crucial for the pharmacokinetics of the drug in vivo, does not directly influence the in vitro binding affinity of the parent nandrolone molecule to the AR, as it is cleaved prior to receptor interaction. This guide synthesizes the available quantitative data, outlines the experimental procedures used to determine these values, and provides schematic diagrams to illustrate the androgen receptor signaling pathway and the methodology of competitive binding assays.

Quantitative Binding Affinity Data

The relative binding affinity (RBA) of nandrolone for the androgen receptor has been determined in several studies, typically through competitive radioligand binding assays. These assays measure the ability of an unlabeled steroid (the competitor, e.g., nandrolone) to displace a radiolabeled high-affinity ligand from the androgen receptor. The results are often expressed as a percentage of the binding affinity of a reference compound.

One of the seminal studies in this area provides a clear ranking of several anabolic-androgenic steroids.[1][2][3] The data from this and other relevant studies are summarized in the table below.

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Tissue Source for Androgen Receptor |

| Methyltrienolone (MT) | 100% | Rat Skeletal Muscle & Prostate |

| Nandrolone (19-Nortestosterone) | Higher than Testosterone | Rat Skeletal Muscle & Prostate |

| Testosterone | Lower than Nandrolone | Rat Skeletal Muscle & Prostate |

| Dihydrotestosterone (DHT) | Higher RBA in prostate than in muscle | Rat Skeletal Muscle & Prostate |

| 5α-Dihydronandrolone (DHN) | Significantly decreased affinity vs. Nandrolone | Not specified |

Note: Specific percentage values for the RBA of nandrolone can vary between studies based on the exact experimental conditions. However, the consistent finding is its higher affinity compared to testosterone.

Androgen Receptor Signaling Pathway

Nandrolone, as an agonist of the androgen receptor, initiates a signaling cascade that ultimately leads to changes in gene expression, resulting in its anabolic and androgenic effects.[4][5]

The key steps in this pathway are:

-

Ligand Binding: Nandrolone diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.

-

Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated ARs form homodimers, which then translocate into the nucleus.

-

DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR, along with co-activator proteins, modulates the transcription of target genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.

A crucial aspect of nandrolone's pharmacology is its metabolism by the enzyme 5α-reductase. Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (DHT), nandrolone is metabolized to 5α-dihydronandrolone (DHN), a much weaker AR ligand.[5][6] This metabolic difference contributes to nandrolone's favorable anabolic-to-androgenic ratio.

Caption: Androgen Receptor Signaling Pathway for Nandrolone.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the relative binding affinity of nandrolone for the androgen receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of unlabeled nandrolone to compete with a radiolabeled ligand for binding to the AR.

Objective: To determine the inhibitory concentration (IC50) of nandrolone, which is the concentration required to displace 50% of the radiolabeled ligand from the AR. This value is then used to calculate the relative binding affinity.

Materials:

-

Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone (MT), is commonly used.

-

Competitor: Unlabeled nandrolone in a range of concentrations.

-

Receptor Source: Cytosol preparations from tissues rich in androgen receptors, such as rat prostate or skeletal muscle, are often used.[1][2][3]

-

Assay Buffer: A suitable buffer to maintain the stability and function of the receptor.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Methodology:

-

Preparation of Receptor Cytosol:

-

Tissues (e.g., rat prostate) are homogenized in a cold buffer.

-

The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the soluble androgen receptors.

-

-

Competitive Binding Incubation:

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]-MT) is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled nandrolone are added to compete for binding to the AR.

-

Control tubes are included for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a large excess of unlabeled ligand).

-

The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.

-

The filters are washed with cold buffer to remove any remaining unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (nandrolone) concentration.

-

The IC50 value is determined from this curve.

-

The relative binding affinity can then be calculated by comparing the IC50 of nandrolone to that of a reference standard (e.g., testosterone or DHT).

-

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

This compound, through its active form nandrolone, demonstrates a high binding affinity for the androgen receptor, which is fundamental to its potent anabolic activity. The quantitative assessment of this affinity, primarily through competitive radioligand binding assays, consistently places nandrolone above testosterone in its receptor binding capabilities. Understanding the nuances of its interaction with the androgen receptor and its subsequent metabolic fate is essential for researchers and professionals in the field of drug development and endocrinology. The methodologies and pathways detailed in this guide provide a foundational understanding for further investigation and application.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Metabolic Journey of Nandrolone Cypionate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nandrolone cypionate, a synthetic anabolic-androgenic steroid (AAS), is an esterified form of nandrolone. Its therapeutic applications in veterinary medicine include promoting weight gain, combating muscle wasting diseases, and supporting recovery from illness or trauma.[1] Understanding the metabolic fate of this compound is paramount for optimizing its therapeutic use, ensuring food safety in livestock, and for doping control in performance animals. This technical guide provides an in-depth overview of the metabolic pathways, analytical methodologies for detection, and a summary of the quantitative data available on the distribution and excretion of this compound and its metabolites in key animal models, including rats, horses, and cattle.

Metabolic Pathways of Nandrolone

The metabolic journey of this compound begins with the cleavage of the cypionate ester to release the active compound, nandrolone (19-nortestosterone). This hydrolysis is a critical first step that allows nandrolone to interact with androgen receptors and undergo further metabolism. The primary metabolic transformations involve reduction and conjugation reactions, leading to the formation of various metabolites that are primarily excreted in the urine.

The key metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2] These metabolites are formed through the reduction of the A-ring of the nandrolone molecule. Subsequently, these phase I metabolites undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their elimination from the body.[2][3]

Quantitative Data on Nandrolone and its Metabolites

The distribution and elimination of nandrolone and its metabolites vary depending on the animal species, the administered dose, and the specific ester. The following tables summarize available quantitative data from studies on horses and cattle. Data for this compound is limited; therefore, data from other nandrolone esters like decanoate and phenylpropionate are included, as the metabolic fate of the nandrolone moiety is expected to be similar following hydrolysis.

Table 1: Plasma Concentrations of Nandrolone and its Metabolites in Horses

| Time Post-Administration | Nandrolone Concentration (pg/mL) | Reference |

| Racing Males (Endogenous) | 50.2 +/- 5.5 | [4] |

| Non-Racing Males (Endogenous) | 71.8 +/- 4.6 | [4] |

Note: Data represents endogenous levels of nandrolone. Pharmacokinetic studies after administration of nandrolone esters show sustained plasma concentrations for several days to weeks, but specific time-course data for this compound is scarce in the reviewed literature.

Table 2: Urinary Excretion of Nandrolone Metabolites in Horses

| Compound | Detection Period | Reference |

| Nandrolone and/or metabolites | Up to 5 weeks (after weekly injections of nandrolone phenylpropionate) | [5] |

| Nandrolone and/or metabolites | 13 +/- 2 days (after single injection of nandrolone phenylpropionate) | [5] |

Table 3: Tissue Distribution of Radiolabelled Nandrolone in Steers (30 days post-administration of [3H2]- and [2H3] 17β-19NT laurate)

| Tissue | Total Residue Concentration (pmol/g) | Reference |

| Pigmented Eye Tissue | 33.1 +/- 6.1 | [6] |

| Black Hair | 28.9 +/- 8.9 | [6] |

| White Hair | 13.4 +/- 3.4 | [6] |

| Plasma | 13.3 +/- 1.6 (pmol/mL) | [6] |

Note: This study used radiolabelled nandrolone laurate, and the data represents total radiolabelled residues.

Experimental Protocols for Metabolite Analysis

The detection and quantification of nandrolone and its metabolites in biological matrices are predominantly performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high sensitivity and specificity required for regulatory and research purposes.

Sample Preparation Workflow

A robust sample preparation is crucial for accurate analysis. The general workflow involves extraction of the analytes from the biological matrix, hydrolysis of conjugates, and derivatization for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of nandrolone metabolites. It typically requires hydrolysis of the conjugated metabolites followed by derivatization to increase the volatility and thermal stability of the analytes.

1. Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) is commonly employed to isolate steroids from urine. C18 cartridges are frequently used for this purpose.

-

Hydrolysis: The eluted steroids, which are often in their conjugated form (glucuronides or sulfates), are hydrolyzed using enzymes like β-glucuronidase and arylsulfatase to release the free steroid.

-

Derivatization: The hydroxyl groups of the steroid metabolites are derivatized, typically with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) ethers. This step enhances their volatility for GC analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC): A capillary column (e.g., DB-5ms) is used to separate the derivatized metabolites based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature to elute all compounds of interest.

-

Mass Spectrometer (MS): The separated compounds are ionized (usually by electron ionization - EI) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. Selected Ion Monitoring (SIM) or full-scan mode can be used for detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing both free and conjugated metabolites directly, often with simpler sample preparation compared to GC-MS.

1. Sample Preparation:

-

Extraction: Similar to GC-MS, SPE is a common first step. For plasma or serum, protein precipitation may also be performed.

-

Hydrolysis (Optional): While LC-MS/MS can analyze intact conjugates, hydrolysis can be performed to measure the total amount of a specific metabolite.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC): A reversed-phase column (e.g., C18) is typically used for separation. The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer (MS/MS): The eluent from the LC is introduced into an ion source, most commonly an electrospray ionization (ESI) source. The precursor ion of the target analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.

Conclusion

The metabolic fate of this compound in animal models is characterized by the initial hydrolysis to nandrolone, followed by extensive metabolism to 19-norandrosterone and 19-noretiocholanolone, which are primarily excreted as glucuronide and sulfate conjugates in the urine. While the qualitative metabolic pathways are well-established, there is a need for more comprehensive quantitative data on the tissue distribution and elimination kinetics of this compound and its metabolites across different animal species. The analytical methodologies, particularly GC-MS and LC-MS/MS, are well-developed and provide the necessary sensitivity and specificity for both research and regulatory purposes. This guide provides a foundational understanding for scientists and professionals in drug development and related fields, highlighting the core aspects of this compound metabolism and the analytical approaches for its investigation. Further research focusing on generating detailed, comparative quantitative data will be crucial for a more complete understanding of its pharmacokinetics and for refining its applications in veterinary medicine.

References

- 1. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Studies of Nandrolone Decanoate in Castrated Horses After Intramuscular Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma concentrations and urinary excretion of nandrolone and/or its metabolites after intramuscular injection of nandrolone phenylpropionate to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Residues and metabolism of 19-nortestosterone laurate in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Nandrolone on Gene Expression in Skeletal Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nandrolone, an anabolic-androgenic steroid (AAS), is known for its potent myotrophic effects, promoting muscle growth and counteracting muscle wasting.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying nandrolone's action, with a specific focus on its impact on gene expression in muscle cells. Through a comprehensive review of preclinical and in vitro studies, this document elucidates the signaling pathways and transcriptional changes modulated by nandrolone. Quantitative data from various experimental models are summarized, and detailed methodologies are provided to facilitate the replication and extension of these findings. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and molecular basis of nandrolone and related compounds in the context of skeletal muscle physiology and pathology.

Introduction

Nandrolone is a synthetic derivative of testosterone, characterized by a higher anabolic to androgenic ratio compared to its parent hormone.[1] This property makes it a subject of significant interest for therapeutic applications aimed at increasing lean body mass and strength in various catabolic states.[1][3] The anabolic effects of nandrolone are primarily mediated through its interaction with the androgen receptor (AR), leading to alterations in the transcription of target genes that regulate muscle protein synthesis, degradation, and cell proliferation.[4][5] This guide delves into the specific genes and signaling cascades affected by nandrolone in muscle cells, providing a granular view of its mechanism of action. While much of the research has been conducted using nandrolone decanoate, the principles of nandrolone's interaction with cellular machinery are broadly applicable.

Core Signaling Pathways Modulated by Nandrolone

Nandrolone orchestrates a complex network of signaling pathways to exert its anabolic effects on muscle cells. The primary pathways implicated are the Androgen Receptor (AR) signaling pathway, the IGF-1/Akt/mTOR pathway, and the Notch signaling pathway.

Androgen Receptor (AR) Signaling

The canonical pathway for nandrolone's action begins with its binding to the cytosolic Androgen Receptor (AR). This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the nandrolone-AR complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote muscle hypertrophy.

IGF-1/Akt/mTOR Signaling Pathway

Nandrolone has been shown to increase the local expression of Insulin-like Growth Factor-1 (IGF-1) in muscle tissue.[6][7][8] IGF-1 is a potent anabolic factor that activates the PI3K/Akt signaling cascade, a central regulator of muscle growth and protein synthesis.[9] Activation of Akt leads to the phosphorylation and activation of the mammalian Target of Rapamycin (mTOR), which in turn promotes protein synthesis by phosphorylating its downstream effectors, p70S6K and 4E-BP1. Furthermore, activated Akt inhibits the Forkhead box O (FoxO) family of transcription factors, which are responsible for the expression of atrophy-related genes (atrogenes) such as MuRF1 and Atrogin-1.[10][11] Studies have shown that nandrolone treatment can restore Akt/mTORC1 signaling and repress the expression of FoxO transcriptional targets in castrated mice.[10][11]

Notch Signaling Pathway

The Notch signaling pathway plays a crucial role in regulating myogenic differentiation. Nandrolone has been found to reduce the activation of Notch signaling in denervated muscle.[12] This effect is associated with an increased expression of Numb, an inhibitor of Notch signaling.[12] By inhibiting Notch, nandrolone may promote the differentiation of satellite cells, which are the resident stem cells in skeletal muscle, thereby contributing to muscle repair and hypertrophy.[12][13]

Quantitative Data on Gene Expression Changes

The administration of nandrolone leads to significant alterations in the expression of a wide array of genes in muscle cells. The following tables summarize the quantitative changes observed in key genes from various studies.

Table 1: Effect of Nandrolone on Gene Expression in Denervated Rat Gastrocnemius Muscle

| Gene | Function | Time Point | Fold Change (Nandrolone vs. Denervated Control) | Reference |

| FOXO1 | Transcription factor, promotes atrophy | 35 days | ↓ (Reduced mRNA and protein levels) | [14] |

| REDD2 | mTOR inhibitor | 35 days | ↓ (Reduced mRNA and protein levels) | [14] |

| RCAN2 | Calcineurin inhibitor | 35 days | ↓ (Reduced mRNA and protein levels) | [14] |

| ApoD | Lipid transport | 35 days | ↑ (Increased mRNA and protein levels) | [14] |

| Mtpn | Myotrophin, growth factor | 35 days | ↑ (Induced expression) | [14] |

| AEBP1 | Transcription factor | 35 days | ↑ (Induced expression) | [14] |

Data adapted from a study utilizing oligonucleotide microarrays and validated by qPCR and Western blotting.[14]

Table 2: Effect of Nandrolone on Myogenic Regulatory Factors in C2C12 Myoblasts and Rat Muscle

| Gene/Protein | Model | Time Point | Observation | Reference |

| MyoD mRNA | C2C12 myoblasts | 24-48 hours | ↑ (Significant upregulation) | [13] |

| MyoD protein | C2C12 myoblasts | 24-48 hours | ↑ (Increased expression) | [13] |

| MyoD mRNA | Rat Tibialis Anterior (cryoinjury) | 7 days | ↑ (Significant increase) | [15] |

| Myogenin mRNA | Rat Tibialis Anterior (cryoinjury) | 21 days | ↑ (Significant increase) | [15] |

| MyoD | Mouse Soleus (disuse atrophy) | 2 weeks | ↓ (Prevented HU-induced increase) | [16][17] |

| Notch-1 | Mouse Soleus (disuse atrophy) | 2 weeks | ↑ (Prevented HU-induced decrease) | [16][17] |

Data compiled from studies using RT-PCR and Western blotting.[13][15][16][17]

Table 3: Effect of Nandrolone on Atrophy-Related Gene Expression in Castrated Mouse Muscle

| Gene | Function | Fold Change (Nandrolone vs. Castrated) | Reference |

| MuRF1 | Atrogene | ↓ 60% | [10] |

| Atrogin-1 | Atrogene | ↓ 69% | [10] |

| REDD1 | mTOR inhibitor | ↓ 37% | [10] |

Data from a study using real-time PCR.[10]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited studies to investigate the effects of nandrolone on gene expression in muscle cells.

Animal Models and Nandrolone Administration

-

Denervation Model: Sciatic nerve transection in rats is a common model to induce muscle atrophy. Nandrolone decanoate is typically administered via subcutaneous or intramuscular injections at varying dosages and durations.[14]

-

Disuse Atrophy Model: Hindlimb unloading (HU) in mice is used to simulate muscle disuse. Nandrolone is administered prior to and during the HU period.[16][17]

-

Muscle Injury Model: Cryoinjury to the tibialis anterior muscle of rats is used to study muscle regeneration. Nandrolone decanoate is administered subcutaneously following the injury.[15]

-

Castration Model: Surgical castration of mice is performed to induce androgen deficiency and subsequent muscle loss. Nandrolone decanoate is administered to investigate the restorative effects of androgens.[10]

Cell Culture

-

C2C12 Myoblasts: This immortalized mouse myoblast cell line is a standard in vitro model for studying myogenesis. Cells are cultured in a growth medium (e.g., DMEM with 10% FBS) and then switched to a differentiation medium (e.g., DMEM with 2% horse serum) to induce myotube formation. Nandrolone is added to the culture medium at various concentrations to assess its effects on gene and protein expression.[12][13]

Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from muscle tissue or cultured cells using methods such as Trizol reagent, followed by purification and quantification.[15]

-

Microarray Analysis: Oligonucleotide microarrays (e.g., Affymetrix) are used for large-scale gene expression profiling to identify genes that are differentially regulated by nandrolone treatment.[14]

-

Real-Time Quantitative PCR (qPCR): This technique is used to validate microarray data and to quantify the expression of specific target genes. Total RNA is reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers.[15][16][18][19][20][21]

Protein Expression Analysis

-

Western Blotting: This method is employed to determine the levels of specific proteins. Total protein is extracted from muscle tissue or cells, separated by SDS-PAGE, transferred to a membrane, and then probed with primary antibodies against the protein of interest, followed by a secondary antibody conjugated to a detectable marker.[13][14][18][19][20]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the impact of nandrolone on gene expression in muscle cells.

Conclusion

Nandrolone cypionate, and nandrolone more broadly, exerts a profound influence on gene expression in muscle cells, leading to a net anabolic effect. This is achieved through the modulation of multiple signaling pathways, including the androgen receptor, IGF-1/Akt/mTOR, and Notch pathways. The resulting transcriptional changes involve the upregulation of genes associated with muscle growth and differentiation, and the downregulation of genes involved in muscle atrophy. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of nandrolone and for the development of novel anabolic agents with improved safety and efficacy profiles. A deeper understanding of the time- and dose-dependent effects of different nandrolone esters on the muscle cell transcriptome will be a critical area for future investigation.

References

- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]

- 2. swolverine.com [swolverine.com]

- 3. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 5. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Regulation of signaling pathways downstream of IGF-I/insulin by androgen in skeletal muscle of glucocorticoid-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. paulogentil.com [paulogentil.com]

- 16. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Impact of nandrolone decanoate on gene expression in endocrine systems related to the adverse effects of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Analysis of the Anabolic to Androgenic Ratio of Nandrolone Cypionate

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the anabolic to androgenic ratio of nandrolone cypionate, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This document details the pharmacological basis for its distinct anabolic and androgenic profile, outlines the standard experimental protocols for determining this ratio, and presents the relevant data in a structured format for clarity and comparative analysis.

Introduction to Nandrolone and its Esters

Nandrolone, also known as 19-nortestosterone, is an anabolic steroid that is structurally similar to testosterone, with the exception of a missing methyl group at the C-19 position.[1][2] This modification significantly alters its pharmacological properties. Nandrolone itself has a very high ratio of anabolic to androgenic activity.[3] For therapeutic and performance-enhancement purposes, nandrolone is typically administered as an ester, such as nandrolone decanoate or this compound. These esters are prodrugs of nandrolone, meaning they are inactive until the ester is cleaved off in the body, releasing the active nandrolone hormone. The primary function of the attached ester is to prolong the release and extend the half-life of the drug following intramuscular injection.[4] While the ester influences the pharmacokinetics, the intrinsic anabolic and androgenic activity is determined by the parent hormone, nandrolone.

The Anabolic to Androgenic Ratio: A Comparative Overview

The anabolic to androgenic (A:A) ratio is a critical metric used to differentiate the effects of various AAS. The anabolic effects refer to the promotion of muscle growth (myotrophic activity), while androgenic effects relate to the development of male sexual characteristics (virilization).[5] Testosterone is the reference compound, with an A:A ratio of approximately 1:1.[1][2] Nandrolone exhibits a significantly more favorable ratio, with a much higher anabolic activity relative to its androgenic effects.

| Compound | Anabolic Rating | Androgenic Rating | Anabolic to Androgenic Ratio |

| Testosterone | 100 | 100 | 1:1 |

| Nandrolone | ~1100 | ~100 | ~11:1[1][2] |

Note: These values are derived from animal studies, primarily the Hershberger assay, and serve as a comparative reference.

Molecular Mechanism and Signaling Pathways

The favorable anabolic to androgenic ratio of nandrolone is primarily attributed to its differential metabolism in various tissues, particularly its interaction with the enzyme 5α-reductase.[1][2]

-

In Myotrophic (Muscle) Tissue: Skeletal muscle has low levels of 5α-reductase. In these tissues, both testosterone and nandrolone directly bind to the androgen receptor (AR) to exert their anabolic effects. Nandrolone has a high binding affinity for the AR, contributing to its potent anabolic action.[1][2]

-

In Androgenic Tissues: Tissues such as the prostate, skin, and scalp have high concentrations of 5α-reductase.

-

Testosterone: In these tissues, testosterone is converted by 5α-reductase to dihydrotestosterone (DHT), a much more potent androgen.[6] This amplification of androgenic signaling is responsible for many of the androgenic side effects of testosterone.

-

Nandrolone: Conversely, when nandrolone is acted upon by 5α-reductase, it is converted to dihydronandrolone (DHN).[3][6] Unlike DHT, DHN has a significantly lower binding affinity for the androgen receptor and is a much weaker androgen.[3][6]

-

This reduced androgenic potency in target tissues is a key factor in nandrolone's higher anabolic-to-androgenic ratio.[1][2]

Signaling Pathway Diagram

References

- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]

- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nandrolone - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

Endogenous Nandrolone: A Technical Guide to its Production, Metabolism, and Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous production of the steroid hormone nandrolone (19-nortestosterone) and its primary metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). This document delves into the biochemical pathways of its synthesis, factors influencing its natural production, and the analytical methodologies employed for its detection and quantification in biological matrices.

Introduction